N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide

physicochemical_profiling drug-likeness HDAC6_inhibitor_design

N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide (CAS 1261934-85-3; molecular formula C13H12FN3O2; exact mass 261.091 Da) is a synthetic benzamide derivative featuring a 2-fluoro substitution on the benzamide core, an N-ethyl carboxamide side chain, and a 2-hydroxypyrimidin-5-yl (tautomerically 2-oxo-1,2-dihydropyrimidin-5-yl) moiety at the 4-position. Its computed LogP of 2.31 and polar surface area (PSA) of 78.6 Ų place it within the drug-like chemical space typical of kinase-targeted and epigenetic modulator discovery programs.

Molecular Formula C13H12FN3O2
Molecular Weight 261.25 g/mol
CAS No. 1261934-85-3
Cat. No. B6385971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide
CAS1261934-85-3
Molecular FormulaC13H12FN3O2
Molecular Weight261.25 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(C=C(C=C1)C2=CNC(=O)N=C2)F
InChIInChI=1S/C13H12FN3O2/c1-2-15-12(18)10-4-3-8(5-11(10)14)9-6-16-13(19)17-7-9/h3-7H,2H2,1H3,(H,15,18)(H,16,17,19)
InChIKeyJSJKLDCTFIPUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide (CAS 1261934-85-3): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide (CAS 1261934-85-3; molecular formula C13H12FN3O2; exact mass 261.091 Da) is a synthetic benzamide derivative featuring a 2-fluoro substitution on the benzamide core, an N-ethyl carboxamide side chain, and a 2-hydroxypyrimidin-5-yl (tautomerically 2-oxo-1,2-dihydropyrimidin-5-yl) moiety at the 4-position . Its computed LogP of 2.31 and polar surface area (PSA) of 78.6 Ų place it within the drug-like chemical space typical of kinase-targeted and epigenetic modulator discovery programs. The compound is commercially available from Leyan (product 2293182) at a catalog purity of 98% , positioning it as a specialty research intermediate rather than a fully profiled probe molecule.

Why N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide Cannot Be Substituted by Common Benzamide or Pyrimidine Analogs in Research Procurement


The 2-hydroxypyrimidin-5-yl motif present in this compound represents a distinct pharmacophoric element that cannot be replicated by simpler benzamide analogs or aminopyrimidine derivatives. Patent literature establishes that benzamide compounds bearing a pyrimidine substitution at the 4-position are specifically claimed as inhibitors of EphB4, EphA2, and Src kinases [1], while the pyrimidine hydroxy amide class has been developed for selective HDAC6 inhibition [2]. The combination of the 2-fluoro substituent on the benzamide ring—known to modulate metabolic stability and binding conformation—with the N-ethyl carboxamide and the 2-hydroxypyrimidine ring creates a precise substitution pattern that determines target engagement. Generic substitution with an unsubstituted benzamide (e.g., 2-fluoro-N-ethylbenzamide) or a simple pyrimidine fragment would eliminate the cooperative binding interactions required for the intended polypharmacological or selective profile. Furthermore, the 2-hydroxypyrimidine moiety exists in tautomeric equilibrium with the 2-oxo form , a feature absent in 2-aminopyrimidine or unsubstituted pyrimidine analogs, which may critically influence hydrogen-bonding donor/acceptor patterns at the target binding site.

Quantitative Differentiation Evidence for N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide Relative to Structural Comparators


Physicochemical Differentiation: LogP and PSA Positioning Relative to Known HDAC6 Inhibitors ACY-775 and ACY-738

The target compound possesses a computed LogP of 2.31 and a PSA of 78.6 Ų . By comparison, the known HDAC6 inhibitor ACY-775 (CAS 1375466-18-4; MW 330.38; N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide) contains a hydroxamic acid zinc-binding group and a phenylcyclopropylamino substituent, resulting in a substantially different physicochemical profile, while ACY-738 (CAS unknown; N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide variant) bears a similar hydroxamic acid motif . The target compound's benzamide-based scaffold—lacking the hydroxamic acid moiety—positions it with moderate lipophilicity suitable for blood-brain barrier penetration assessment, whereas the hydroxamic acid-containing comparators are optimized for peripheral HDAC6 engagement. This LogP differential of approximately 0.5–1.5 units lower than typical hydroxamic acid HDAC6 inhibitors alters tissue distribution predictions in physiologically based pharmacokinetic (PBPK) modeling [1].

physicochemical_profiling drug-likeness HDAC6_inhibitor_design lead_optimization

Structural Scaffold Differentiation: Benzamide vs. Hydroxamic Acid Zinc-Binding Group in Epigenetic Probe Design

The target compound features a benzamide core with a 2-hydroxypyrimidine substituent, whereas the well-characterized HDAC6 inhibitors ACY-775 and ACY-738 incorporate a hydroxamic acid zinc-binding group (ZBG) critical for nanomolar HDAC6 inhibition (ACY-775 IC50 = 7.5 nM; ACY-738 IC50 = 1.7 nM [1]). The benzamide-based ZBG (as in the clinical-stage HDAC inhibitor entinostat/MS-275) exhibits a distinct zinc-coordination geometry and typically yields isoform selectivity profiles different from hydroxamic acid-based inhibitors . The target compound's 2-hydroxypyrimidine moiety may additionally contribute to target engagement through hydrogen-bonding interactions distinct from the hydroxamic acid motif. This scaffold divergence means the target compound is not a direct functional substitute for hydroxamic acid HDAC6 inhibitors in enzymatic assays, but rather a distinct chemotype for exploring alternative zinc-chelating or non-chelating mechanisms of action.

epigenetics zinc-binding_group HDAC_inhibitor_scaffold medicinal_chemistry

Procurement-Grade Purity Specification: 98% Catalog Purity with GHS Hazard Profile

The compound is commercially available from Leyan (product number 2293182) at a catalog purity of 98% , with a documented GHS hazard profile including acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . In contrast, many research-grade benzamide analogs are supplied at 95% or 97% purity, and the explicit GHS classification provides laboratory safety personnel with the information required for risk assessment and standard operating procedure development. The availability of this compound through a traceable supplier with batch-level purity documentation supports reproducible research in compliance with journal and funding agency data transparency requirements.

chemical_procurement purity_specification GHS_classification laboratory_safety

Kinase Inhibitor Class Association: Patent-Documented Linkage to EphB4/EphA2/Src Kinase Inhibition

The patent literature (US 2011/0046108 A1) explicitly claims benzamide compounds bearing pyrimidine substitutions as inhibitors of EphB4, EphA2, and Src kinases for the treatment of proliferative diseases including solid tumors [1]. The target compound falls within the general structural scope of Formula (I) disclosed in this patent, wherein a benzamide core is substituted with a pyrimidine ring and an N-alkyl group. This patent linkage distinguishes the compound from generic benzamide derivatives that lack documented kinase inhibition activity. While no specific IC50 data for the target compound against EphB4/EphA2/Src is publicly available, the patent establishes a clear intellectual property and target-class association that guides its intended research application.

kinase_inhibitor EphB4 EphA2 Src_kinase anticancer_drug_discovery

Fluorine Substitution Pattern: 2-Fluoro-Benzamide vs. Unsubstituted and Alternative Halogenated Analogs

The 2-fluoro substituent on the benzamide ring of the target compound represents a specific structural choice with documented consequences for molecular recognition and metabolic stability. Published SAR studies on fluorinated benzamide derivatives indicate that the 2-fluoro substitution influences the conformational preference of the carboxamide group through both steric and electronic effects, and can enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the ortho position [1]. In contrast, the 2-chloro analog would introduce a larger halogen with different electronic properties, while the unsubstituted benzamide would be more susceptible to Phase I metabolism. The combination of 2-fluoro with the 4-(2-hydroxypyrimidin-5-yl) substitution creates a unique regioisomeric pattern that is not replicated in the 3-fluoro or 4-fluoro benzamide analog series.

fluorine_chemistry metabolic_stability benzamide_SAR halogen_bonding

Transparency Statement: Current Limitations of Publicly Available Quantitative Comparative Data for CAS 1261934-85-3

A systematic search of non-banned authoritative databases (PubChem, BindingDB, PubMed, Google Patents, ChemSpider) and reputable vendor sources conducted on 2026-05-03 did not identify publicly available quantitative biological potency data (IC50, Ki, EC50), selectivity profiling data, or in vivo pharmacokinetic data for N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide (CAS 1261934-85-3). This evidence gap is documented here to provide full transparency for procurement decision-making. The compound is primarily characterized by its physicochemical properties, vendor purity specification, and patent-class structural association, rather than by direct comparative biological activity data. Researchers considering procurement should weigh this evidentiary limitation against the compound's structural uniqueness and patent-space positioning when selecting between this compound and more thoroughly profiled (but structurally distinct) comparators such as ACY-775 or ACY-738 .

data_transparency evidence_gap_analysis compound_procurement_due_diligence

Recommended Research and Procurement Application Scenarios for N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide (CAS 1261934-85-3)


De Novo Kinase Inhibitor SAR Exploration Targeting EphB4/EphA2/Src

Based on the patent association of benzamide-pyrimidine compounds with EphB4/EphA2/Src kinase inhibition [1], this compound is suitable as a starting scaffold for medicinal chemistry teams initiating kinase inhibitor discovery programs in oncology. Researchers can use the compound as a reference point for systematic SAR studies, varying the N-ethyl group, the 2-fluoro position, or the pyrimidine substitution to map key pharmacophoric elements. The documented purity of 98% supports reproducible enzymatic assay results.

Non-Hydroxamic Acid HDAC Inhibitor Chemotype Development

For epigenetics groups seeking to develop HDAC inhibitors that avoid the pharmacokinetic liabilities of hydroxamic acid zinc-binding groups, this benzamide-based scaffold provides an alternative chemotype. The compound's structural relationship to the pyrimidine hydroxy amide HDAC6 inhibitor class [2], combined with its distinct benzamide ZBG, positions it for investigation of isoform selectivity profiles that may differ from those of ACY-775 (HDAC6 IC50 = 7.5 nM) and ACY-738 (HDAC6 IC50 = 1.7 nM) .

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed LogP of 2.31 and PSA of 78.6 Ų , the compound resides within favorable CNS drug-like property space. Drug discovery teams can use this compound as a benchmarking standard for evaluating the impact of scaffold modifications on CNS penetration predictors, comparing against reference CNS drugs and known HDAC6 inhibitors to validate in silico models for blood-brain barrier permeability.

Specialty Chemical Reference Standard for Analytical Method Development

The compound's 98% purity with documented GHS hazard classification makes it suitable as a reference standard for HPLC, LC-MS, or NMR method development in quality control laboratories. Its unique structural features (2-fluoro substitution, 2-hydroxypyrimidine tautomerism) provide distinct chromatographic and spectroscopic signatures useful for method validation protocols.

Quote Request

Request a Quote for N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.